3-(1-Naphthyl)-2-thiophenecarboxylic acid
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Overview
Description
3-(1-Naphthyl)-2-thiophenecarboxylic acid is an organic compound that features a naphthalene ring fused to a thiophene ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-2-thiophenecarboxylic acid typically involves the following steps:
Naphthalene Derivatization: The naphthalene ring is first functionalized to introduce a reactive group, such as a bromine atom, through bromination.
Thiophene Coupling: The brominated naphthalene is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxylation: The resulting naphthyl-thiophene intermediate is then carboxylated to introduce the carboxylic acid group, typically using a Grignard reagent followed by acidic workup.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the naphthalene or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(1-Naphthyl)-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylacetic acid: Similar structure but with an acetic acid group instead of a thiophene ring.
2-Thiophenecarboxylic acid: Contains a thiophene ring with a carboxylic acid group but lacks the naphthalene ring.
Naphthalene-2-carboxylic acid: Features a naphthalene ring with a carboxylic acid group but no thiophene ring.
Uniqueness
3-(1-Naphthyl)-2-thiophenecarboxylic acid is unique due to the presence of both a naphthalene and a thiophene ring, which imparts distinct electronic and steric properties. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
30415-28-2 |
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Molecular Formula |
C15H10O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-naphthalen-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O2S/c16-15(17)14-13(8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) |
InChI Key |
BAQGBODNNCUJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(SC=C3)C(=O)O |
Origin of Product |
United States |
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